3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
描述
属性
IUPAC Name |
3-[4-(2-aminopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)20-6-4-11(9-20)14-12(8-17-18-14)10-3-5-16-13(15)7-10/h3,5,7-8,11H,4,6,9H2,1-2H3,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOAOXRDHFKWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)C2=C(C=NN2)C3=CC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds with pyrazolo and pyridinyl groups have been found to inhibit cdk2, a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment.
Mode of Action
Based on the structure and the presence of pyrazolo and pyridinyl groups, it can be inferred that the compound might interact with its target protein (like cdk2) through hydrogen bonding or π-π stacking interactions. These interactions can lead to the inhibition of the target protein’s activity.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation due to the potential inhibition of CDK2. This could lead to the arrest of the cell cycle, preventing the replication of DNA and the division of cells. This could be particularly effective in cancer cells, which are characterized by uncontrolled cell proliferation.
生物活性
The compound 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide (CID 66509349) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a pyrrolidine ring, a sulfonic acid group, and a dimethylamide moiety, which are believed to contribute to its biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridines have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .
| Compound | Cancer Cell Line | Cytotoxicity Level |
|---|---|---|
| Compound A | Ovarian | Moderate |
| Compound B | Breast | Low |
2. Antidiabetic Effects
The compound's potential as an antidiabetic agent has been explored through various in vitro studies. It has been shown to stimulate glucose uptake in muscle and fat cells without significantly increasing circulating insulin levels. This mechanism suggests that it may enhance insulin sensitivity, making it a candidate for further research in diabetes management .
3. Antimicrobial Properties
Preliminary investigations have indicated that the compound may possess antimicrobial activity. Similar pyrrolidine derivatives have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth .
| Bacterial Strain | Activity Level |
|---|---|
| Strain A | Moderate |
| Strain B | High |
4. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The binding interactions with bovine serum albumin (BSA) suggest good bioavailability and potential therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Enzyme Modulation : By inhibiting key enzymes, the compound can alter metabolic pathways, contributing to its antidiabetic and anticancer effects.
Case Study 1: Anticancer Efficacy
In a controlled study, a series of pyrrolo[3,4-c]pyridine derivatives were tested for their cytotoxic effects on ovarian cancer cells. Results showed that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .
Case Study 2: Antidiabetic Activity
Another study focused on evaluating the antidiabetic properties of related compounds. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models without adversely affecting insulin secretion. This suggests a novel approach to diabetes treatment through enhanced glucose uptake mechanisms .
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolone derivatives, which include compounds structurally related to 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide. For instance, compounds with similar pyrazolone motifs have demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations around 400 μg/mL . The structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance antimicrobial efficacy, suggesting that derivatives of this compound might also exhibit similar properties.
Anticancer Potential
The compound's structural features may position it as a candidate for anticancer drug development. Research has shown that pyrazolone derivatives can inhibit key oncogenic pathways, particularly those involving receptor tyrosine kinases like c-KIT, which is implicated in gastrointestinal stromal tumors and other malignancies . The inhibition of c-KIT mutations by similar compounds indicates a potential therapeutic avenue for targeting resistant cancer forms.
Muscarinic Receptor Modulation
Another promising application lies in the modulation of muscarinic receptors. Compounds related to this compound have been evaluated for their ability to act as positive allosteric modulators (PAMs) at muscarinic M4 receptors. These compounds have shown to enhance the binding affinity of acetylcholine significantly, which could be beneficial in treating cognitive disorders associated with muscarinic receptor dysfunction .
Summary of Key Findings
准备方法
Stepwise Synthetic Route
Step 1: Pyrazole Ring Formation
The pyrazole core is synthesized by cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds or equivalents. The 2-amino-pyridin-4-yl substituent is introduced either via a substituted diketone or through subsequent functionalization of the pyrazole ring.
Step 2: Introduction of the Pyrrolidine-1-sulfonic Acid Moiety
The pyrrolidine ring is sulfonated at the nitrogen to form the sulfonic acid group, followed by dimethylamide formation through reaction with dimethylamine or its derivatives.
Step 3: Coupling and Final Functionalization
The pyrazole and pyrrolidine-sulfonamide fragments are coupled, typically via nucleophilic substitution or amide bond formation, to yield the target compound.
Improved Amination Process (From Related Patent Insights)
A relevant improved process for similar heterocyclic amine compounds involves:
Amination of a precursor compound using an aminating agent (e.g., ammonia or ammonium salts) in the presence of sodium iodide as a catalyst or additive. Sodium iodide facilitates the reaction under milder conditions, reducing the need for high pressure and temperature.
Use of suitable solvents (alcohols, esters, ethers, hydrocarbons, or mixtures) and bases (e.g., alkali metal hydroxides or carbonates) to optimize yield and purity.
The aminated intermediate is then converted to the final sulfonamide-containing compound with high purity (up to 99.9% by HPLC).
Solvent and Reagent Selection
Solvents: Hydrocarbon solvents (e.g., n-hexane, toluene), ether solvents (e.g., tetrahydrofuran, diethyl ether), ester solvents (e.g., methyl acetate), and polar aprotic solvents are suitable depending on the step.
Bases: Sodium hydroxide, potassium carbonate, sodium hydride, triethylamine, and others are used to facilitate deprotonation or nucleophilic substitution.
Acids: For acid addition salts or purification, inorganic acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., oxalic acid, maleic acid) are employed.
Purification and Characterization
Purification typically involves crystallization, chromatography, or salt formation.
Analytical techniques such as HPLC, PXRD (powder X-ray diffraction), and spectroscopic methods (NMR, MS) confirm structure and purity.
- Data Table Summarizing Key Preparation Parameters
| Parameter | Description / Examples |
|---|---|
| Starting materials | Hydrazines, 1,3-diketones, substituted pyridines |
| Key reagents | Sodium iodide, aminating agents (ammonia, ammonium salts) |
| Solvents | THF, diethyl ether, toluene, methyl acetate |
| Bases | NaOH, K2CO3, NaH, triethylamine |
| Reaction conditions | Mild temperatures, reduced pressure with NaI catalyst |
| Purity achieved | Up to 99.9% by HPLC |
| Analytical methods | HPLC, PXRD, NMR, MS |
- Research Findings and Considerations
Sodium iodide plays a crucial role in improving amination efficiency, allowing reactions to proceed under milder conditions while achieving high purity and yield.
The choice of protecting groups on amino functionalities affects reaction specificity and product stability; common protecting groups like Boc or Cbz are typically avoided in this context to prevent side reactions.
The sulfonamide formation step requires careful control of reaction conditions to ensure selective sulfonation and amide formation without overreaction or degradation.
The compound’s heterocyclic framework demands precise synthetic control to maintain regioselectivity and stereochemistry.
- Conclusion
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves multicomponent reactions (e.g., dipolar cycloadditions or cyclocondensation with hydrazine derivatives) to assemble the pyrazole-pyrrolidine core. Microwave-assisted synthesis can accelerate reaction times while maintaining yield (e.g., 60–80% under 100–150°C for 30–60 minutes) . Optimization requires Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst loading. Statistical tools like ANOVA can identify significant factors affecting yield and purity .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments (e.g., distinguishing pyrrolidine sulfonic acid protons from pyridinyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 380.14). X-ray crystallography, if single crystals are obtained, provides unambiguous bond-length and torsion-angle data, as demonstrated in related pyrazole derivatives .
Q. What are the key challenges in ensuring purity (>98%) for in vitro bioactivity assays?
- Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) identifies impurities. Adjusting buffer pH (e.g., ammonium acetate at pH 6.5) enhances chromatographic resolution . Recrystallization in ethanol/water mixtures (7:3 v/v) improves purity, monitored by TLC (Rf = 0.3–0.4 in ethyl acetate/hexane).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase binding pockets), prioritizing substituent modifications to enhance affinity. Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates in sulfonic acid derivatization .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding vs. cell-based luciferase reporter assays). Control for solvent effects (DMSO tolerance <0.1%) and batch-to-batch compound variability via QC/QA protocols. Meta-analyses of dose-response curves (IC₅₀ shifts >10% indicate assay-specific artifacts) .
Q. How can reaction engineering improve scalability while minimizing byproduct formation?
- Methodology : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonamide formation). Membrane separation technologies (e.g., nanofiltration) remove low-MW byproducts (<500 Da). Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, enabling catalyst tuning (e.g., Pd/C vs. Ni-based catalysts) .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) track degradation via LC-MS. Hydrolysis pathways are probed by pH-varied incubations (pH 1–9), with Arrhenius plots extrapolating shelf life. Solid-state NMR detects amorphous/crystalline phase transitions affecting solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
